α-Hydroxy Montelukast is a derivative of Montelukast, a widely used leukotriene receptor antagonist primarily prescribed for the management of asthma and allergic rhinitis. The compound is characterized by the addition of a hydroxyl group at the alpha position relative to the main structure of Montelukast. This modification may influence its pharmacological properties and therapeutic efficacy.
Montelukast was first introduced in the 1990s and has since been extensively studied for its metabolic pathways and effects. The α-hydroxy derivative is synthesized as part of research into enhancing the therapeutic profile of Montelukast by potentially improving its bioavailability or reducing side effects .
α-Hydroxy Montelukast falls under the category of pharmaceutical compounds, specifically classified as a leukotriene receptor antagonist. Its chemical structure includes elements typical of organic compounds, such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur.
The synthesis of α-Hydroxy Montelukast involves several steps that modify the original Montelukast structure. The process typically begins with the preparation of intermediates that contain the necessary functional groups for further reactions.
The synthesis often requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure optimal yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis process and confirm product identity .
The molecular formula for α-Hydroxy Montelukast is , with a molecular weight of 602.18 g/mol. The compound features a complex structure that includes a hydroxyl group attached to a cyclopropane ring, which is integral to its activity.
α-Hydroxy Montelukast can undergo various chemical reactions typical for organic compounds with hydroxyl groups:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent). Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the products formed during these reactions .
α-Hydroxy Montelukast acts primarily through antagonism at the cysteinyl leukotriene receptor 1. By blocking this receptor, it inhibits the action of leukotrienes—substances in the body that contribute to inflammation and bronchoconstriction.
Research indicates that modifications like hydroxylation may enhance binding affinity or alter pharmacokinetics compared to standard Montelukast. Detailed studies on its mechanism are ongoing to fully elucidate its potential advantages in therapeutic applications .
Relevant data on these properties can be critical for formulation development and storage considerations .
α-Hydroxy Montelukast is primarily researched for its potential applications in treating respiratory conditions such as asthma and allergic rhinitis. Its modified structure may offer improved efficacy or reduced side effects compared to conventional formulations of Montelukast. Additionally, it may serve as a valuable tool in pharmacological studies aimed at understanding leukotriene pathways and their implications in various diseases .
α-Hydroxy montelukast (CAS 2045402-27-3) is a pharmacologically significant metabolite of the leukotriene receptor antagonist montelukast. Its molecular formula is C₃₅H₃₆ClNO₄S, with a molecular weight of 602.18 g/mol (602.2 g/mol in some reports due to isotopic variations) [3] [6]. The compound features a quinoline core linked via an ethenyl bridge to a phenylpropylthiol chain, with a hydroxyl group at the α-position adjacent to the cyclopropaneacetic acid moiety [8].
Stereochemistry is critical for biological activity: The molecule possesses two chiral centers. The carbon at position 1 of the propyl chain adopts an (R)-configuration, while the α-hydroxy acid moiety introduces a second stereocenter, though its specific configuration (R/S) requires context-dependent analysis [3]. The E-configuration (trans) of the ethenyl bond connecting the quinoline and phenyl rings is essential for optimal receptor binding [7]. The IUPAC name is:2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid [8].
Table 1: Key Structural and Stereochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₃₅H₃₆ClNO₄S |
Molecular Weight | 602.18 g/mol (Monoisotopic: 601.2054) [3] [6] |
CAS Number | 2045402-27-3 |
Chiral Centers | 2 (C1: R-configuration; α-Carbon: Undefined stereochemistry) |
Key Stereochemical Feature | E-configuration of ethenyl bridge |
Hydrogen Bond Donors | 3 (Two hydroxyl groups, carboxylic acid) |
Hydrogen Bond Acceptors | 6 |
XLogP3 | 7.2 |
Traditional organic synthesis of α-hydroxy montelukast starts from the montelukast ketone precursor (ketone 8). A key step involves stereoselective reduction of the ketone to the (S)-alcohol (9) using chiral reducing agents like (−)-DIP-chloride [(−)-B-chlorodiisopinocampheylborane] at low temperatures (−25°C). This is followed by an Sₙ2 displacement with a thiol to introduce the cyclopropane thioether moiety, ultimately yielding the (R)-configured α-hydroxy montelukast after acid deprotection [5]. Challenges include:
Biocatalysis offers a greener alternative. Ketoreductases (KREDs) selectively reduce the ketone precursor (8) to the (S)-alcohol (9) with superior enantioselectivity. Directed evolution optimizes KREDs for:
The optimized KRED process achieves:
Table 2: Comparison of Synthetic Approaches to α-Hydroxy Montelukast Key Intermediate
Parameter | Biocatalytic Process | (−)-DIP-Cl Chemical Process |
---|---|---|
Catalyst/Chiral Agent | KRED (0.03–0.05 kg/kg ketone) | (−)-DIP-Cl (1.25 kg/kg ketone, 1.8 eq) |
Reaction Temperature | 45°C | −25°C |
Reaction Time | 24 h | 6 h |
Conversion | 99.3% | High (Specific value not provided) |
Enantiomeric Excess (ee) | >99.9% | ~97.5% (Upgraded to ~99.5% after recryst.) |
Isolated Yield | High (Direct filtration) | 65–87% (After recrystallization) |
Solvent Consumption | 6 L/kg MLK-III | 30–50 L/kg MLK-III |
Key Solvents | Isopropanol, Water, Toluene | Dichloromethane, THF |
Environmental Impact | Lower waste, reduced hazardous solvent use | High waste, hazardous solvents |
(Adapted from [5])
α-Hydroxy montelukast exhibits poor aqueous solubility due to its high lipophilicity (XLogP3 = 7.2) and extensive molecular surface area [6]. It shows moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, particularly with sonication [8]. Its stability profile is complex:
While detailed single-crystal X-ray diffraction data for α-hydroxy montelukast is limited in the provided results, related montelukast structures suggest complex packing influenced by hydrogen bonding networks involving the carboxylic acid, hydroxyl groups, and possibly the quinoline nitrogen. Reported melting points range widely (103–111°C [8]), indicating potential polymorphism or solvate formation. Spectroscopic characterization is well-defined:
Table 3: Key Physicochemical Properties of α-Hydroxy Montelukast
Property | Value/Description | Analytical Method |
---|---|---|
Physical Form | Pale Orange to Yellow Solid [8] | Visual |
Melting Point | 103–111°C [8] | DSC |
Solubility (Water) | Very Poor | Equilibrium Shake-Flask |
Solubility (DMSO) | Slightly Soluble (Sonication helpful) [8] | USP Method <1059> |
Solubility (Methanol) | Slightly Soluble (Sonication helpful) [8] | USP Method <1059> |
log P (XLogP3) | 7.2 | Computational/Predicted |
pKa (Estimated) | Carboxylic acid ~4.2; Phenolic OH ~10 | Potentiometry/Prediction |
Stability Storage | -20°C, Freezer, Under Inert Atmosphere [3] [8] | ICH Q1A(R2) Stability Testing |
Major MS Ions (HRMS) | [M-H]⁻ m/z 601.205357 | ESI-HRMS |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5